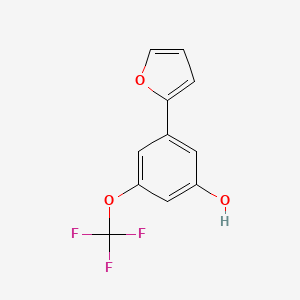

3-(Furan-2-yl)-5-(trifluoromethoxy)phenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(furan-2-yl)-5-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3O3/c12-11(13,14)17-9-5-7(4-8(15)6-9)10-2-1-3-16-10/h1-6,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDRXDNLANKVIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30686492 | |

| Record name | 3-(Furan-2-yl)-5-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261926-31-1 | |

| Record name | 3-(Furan-2-yl)-5-(trifluoromethoxy)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30686492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Furan 2 Yl 5 Trifluoromethoxy Phenol and Analogues

Retrosynthetic Analysis and Key Disconnection Strategies

A retrosynthetic analysis of the target molecule, 3-(Furan-2-yl)-5-(trifluoromethoxy)phenol, suggests several plausible disconnection points. The most logical strategies hinge on the formation of the aryl-furan carbon-carbon bond and the installation of the trifluoromethoxy group.

Strategy A: Aryl-Furan Coupling as the Final Key Step. This approach disconnects the molecule at the C-C bond between the phenolic and furan (B31954) rings. This leads to two key synthons: a furan-2-yl nucleophile or electrophile (such as furan-2-boronic acid or 2-bromofuran) and a correspondingly functionalized 3-halo-5-(trifluoromethoxy)phenol or 3-boronic acid-5-(trifluoromethoxy)phenol. This strategy places the challenging trifluoromethoxylation step earlier in the synthesis on a simpler phenolic precursor.

Strategy B: Trifluoromethoxylation as the Final Key Step. This alternative strategy involves the late-stage introduction of the -OCF₃ group. The key disconnection is at the oxygen-carbon bond of the trifluoromethoxy group. The immediate precursor would be 5-(furan-2-yl)resorcinol or a suitably protected derivative. This approach leverages the well-established chemistry of phenols but requires a trifluoromethoxylation method that is tolerant of the furan ring.

Both strategies require careful consideration of functional group compatibility and protecting group strategies to ensure the stability of the phenolic hydroxyl and the reactivity of the furan ring throughout the synthetic sequence.

Synthetic Approaches for Furan-Substituted Phenols and Trifluoromethoxylation

The construction of the target molecule can be broken down into the formation of the core furan-substituted phenol (B47542) structure and the introduction of the trifluoromethoxy group.

While direct condensation to form the 3-(furan-2-yl)-5-hydroxyphenol core is not a standard method, related annulation strategies are known for building substituted furan and phenol rings.

Furan Synthesis: The Paal-Knorr synthesis, involving the dehydration of 1,4-dicarbonyl compounds, is a classic method for forming furan rings. pharmaguideline.com More modern approaches include the acid-catalyzed isomerization and condensation of γ-hydroxyenones, which can be formed via olefin cross-metathesis. pnas.org For instance, reacting an allylic alcohol with an enone using a Grubbs-Hoveyda catalyst can produce a hydroxyenone intermediate that cyclizes to a furan. pnas.org

Phenol Synthesis from Furanic Derivatives: A bio-based approach involves the Diels-Alder reaction of furan derivatives (obtainable from biomass) with dienophiles, followed by an aromatization step to yield substituted phenols. rsc.orgnih.gov This route provides access to ortho- and meta-substituted aromatics, which complements methods based on lignin (B12514952) that typically yield para-substituted products. rsc.org For example, dimethylfuran can react with a dienophile like diethyl acetylenedicarboxylate (B1228247) (DEAD) in the presence of a Lewis acid such as ZnCl₂ to produce a functionalized phenol derivative. nih.gov

Acid-catalyzed condensation reactions of furfural (B47365) or 2-methylfuran (B129897) with other furan molecules are also used to form C-C bonds, leading to larger, more complex structures. researchgate.net

The introduction of the trifluoromethoxy (-OCF₃) group onto a phenolic hydroxyl is a critical transformation. This group is highly sought after in medicinal chemistry for its ability to modulate a molecule's physicochemical properties. Several methods have been developed, as direct trifluoromethoxylation is challenging.

One prominent two-step procedure involves the conversion of a phenol to a xanthate intermediate, which is then treated with a fluorinating agent. nih.govberkeley.eduacs.org This method is advantageous due to its use of easily handled reagents and mild reaction conditions. nih.govacs.org Other approaches include the use of hypervalent iodine reagents, electrophilic trifluoromethylating agents, or metal-catalyzed processes. researchgate.netdntb.gov.ua Recent advancements have also explored visible-light-promoted trifluoromethylation using CF₃I. chemistryviews.org

A selection of modern trifluoromethoxylation methods for phenols is presented below.

| Method | Reagents | Key Features | Reference(s) |

| Xanthate-based | 1. Imidazolium salt, base; 2. XtalFluor-E, TCCA or NFSI | Two-step, mild conditions, broad substrate scope including heteroaromatics. | nih.gov, berkeley.edu, acs.org |

| Visible-Light Promoted | CF₃I, Cs₂CO₃, (optional photocatalyst) | Occurs at room temperature, allows for multiple trifluoromethylations. | chemistryviews.org |

| Electrochemical | Trifluoromethane sulfinate (Langlois reagent) | Sustainable one-step strategy for electron-deficient phenols. | researchgate.net |

| Deoxyfluorination | Sodium bromodifluoroacetate, Selectfluor | Two-step O-carboxydifluoromethylation and decarboxylative fluorination. | researchgate.net |

TCCA: Trichloroisocyanuric acid; NFSI: N-Fluorobenzenesulfonimide

Palladium-catalyzed cross-coupling reactions are powerful tools for forming the C-C bond between the aromatic phenol ring and the furan heterocycle. The Suzuki-Miyaura coupling is a particularly effective method. acs.org

This reaction typically involves the coupling of an aryl halide (or triflate) with an organoboron compound, catalyzed by a palladium complex. For the synthesis of this compound, this could involve:

Route 1: Coupling of 2-bromofuran (B1272941) with 3-boronic acid-5-(trifluoromethoxy)phenol.

Route 2: Coupling of furan-2-boronic acid with a 3-halo-5-(trifluoromethoxy)phenol derivative.

These reactions are known for their high functional group tolerance, which is crucial when dealing with sensitive moieties like the phenolic hydroxyl and the furan ring. acs.org Aqueous media can often be used, which aligns with the principles of green chemistry. acs.org

Below is a table summarizing catalytic systems used for similar aryl-furan cross-coupling reactions.

| Coupling Type | Catalyst/Ligand | Base | Solvent | Key Features | Reference(s) |

| Suzuki | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Effective for coupling bromofurfurals with aryl boronic acids at room temperature. | acs.org |

| Suzuki-type | PdCl₂/XantPhos | - | DCE | Highly efficient for coupling alkenylaluminums with 2-bromobenzo[b]furans. | nih.gov, rsc.org |

| Chan-Lam | Cu(OAc)₂ | Pyridine (B92270) | CH₂Cl₂ | Forms aryl C-N bonds with heterocycles at room temperature, adaptable for C-C bonds. | organic-chemistry.org |

Green Chemistry Principles in the Synthesis of Related Compounds

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. paperpublications.orgpnas.org In the context of synthesizing complex molecules like substituted phenols, these principles are increasingly influential. researchgate.net

Key green chemistry considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Cross-coupling and cycloaddition reactions are often highly atom-economical.

Use of Renewable Feedstocks: Furan derivatives, such as furfural, can be produced from lignocellulosic biomass, offering a renewable starting point for the furan portion of the target molecule. rsc.orgacs.orgacs.org

Safer Solvents and Auxiliaries: Efforts are made to replace hazardous organic solvents with greener alternatives like water, ethanol (B145695), or supercritical CO₂. pnas.orgrsc.org The ipso-hydroxylation of arylboronic acids to phenols has been demonstrated in ethanol with a one-minute reaction time. rsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. paperpublications.org Palladium-catalyzed cross-coupling reactions, for example, require only small amounts of catalyst to generate large quantities of product. acs.orgnih.gov

A notable example is the development of a mild and highly efficient protocol for synthesizing substituted phenols via ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant in ethanol, avoiding the need for metal catalysts or complex ligands. rsc.org

Process Optimization and Scalability Considerations for this compound Synthesis

Transitioning a synthetic route from laboratory-scale to industrial production requires careful optimization and consideration of scalability. For a multi-step synthesis of this compound, several factors would be critical.

Reagent Cost and Availability: The cost of starting materials, catalysts (especially palladium-based ones), and specialized reagents (like those for trifluoromethoxylation) is a major factor. Sourcing reagents from large-scale, reliable suppliers is essential.

Reaction Conditions: Optimization aims to minimize reaction times, reduce temperatures and pressures, and decrease catalyst loading without compromising yield or purity. The two-step trifluoromethoxylation via xanthates, for example, was developed to be an operationally simple method with high yields under atmospheric conditions. nih.gov

Purification: Chromatographic purification is common in the lab but often impractical on a large scale. Developing procedures that yield a product pure enough to be isolated by crystallization or distillation is a key goal. The green synthesis of phenols from boronic acids, for instance, yields products in high purity without chromatographic separation. rsc.org

Process Safety and Environmental Impact: A thorough assessment of the hazards associated with all chemicals and reaction steps is required. Minimizing waste streams and ensuring they can be treated safely are also paramount. The shift from traditional phenol manufacturing, which used sulfuric acid and produced sodium sulfite (B76179) waste, to newer, more atom-economical processes is an example of this consideration in action. paperpublications.org

Flow Chemistry: For certain reactions, converting from batch to continuous flow processing can offer significant advantages in terms of safety, consistency, and throughput.

The scalability of certain key reactions has been demonstrated. For example, a palladium-catalyzed cross-coupling for synthesizing 2-alkenylbenzo[b]furans was shown to be effective on a gram scale, indicating potential for practical application. nih.govrsc.org Similarly, the synthesis of phenols via ipso-hydroxylation was scalable to at least 5 grams. rsc.org The production of platform chemicals from biomass is also being developed with scalability as a primary objective. acs.orgacs.org

Chemical Reactivity and Transformation Studies of 3 Furan 2 Yl 5 Trifluoromethoxy Phenol

Electrophilic Aromatic Substitution Reactions on the Furan (B31954) and Phenolic Rings

The phenolic hydroxyl group is a powerful activating group and directs electrophiles to the ortho and para positions. libretexts.orglibretexts.org In 3-(Furan-2-yl)-5-(trifluoromethoxy)phenol, the positions ortho and para to the hydroxyl group are positions 2, 4, and 6. Position 5 is occupied by the trifluoromethoxy group. The furan ring at position 3 will also influence the regioselectivity of substitution on the phenolic ring.

The furan ring itself is highly susceptible to electrophilic attack, typically at the 2- and 5-positions, due to the electron-donating nature of the oxygen atom. numberanalytics.comquora.com The presence of the substituted phenol (B47542) at the 2-position of the furan will direct incoming electrophiles to the 5-position. Common electrophilic substitution reactions include nitration, halogenation, and formylation. numberanalytics.com For instance, nitration of furan can yield 2-nitrofuran, and bromination can produce 2-bromofuran (B1272941). numberanalytics.com

The trifluoromethoxy group is strongly electron-withdrawing, which can deactivate the aromatic ring towards electrophilic substitution. tcichemicals.comnih.gov However, the activating effect of the hydroxyl group is generally stronger, meaning that electrophilic substitution on the phenolic ring is still expected to occur. libretexts.orglibretexts.org The combined directing effects of the hydroxyl, furan, and trifluoromethoxy groups would need to be considered to predict the precise outcome of a given reaction.

Nucleophilic Substitution Reactions and Their Regioselectivity

In general, phenols are less reactive towards nucleophilic aromatic substitution than they are towards electrophilic substitution. However, phenoxide ions, formed by deprotonation of the hydroxyl group, can act as effective nucleophiles in reactions such as the Williamson ether synthesis. britannica.com The trifluoromethoxy group, being strongly electron-withdrawing, can make the aromatic ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to it.

The furan ring can also undergo nucleophilic substitution, although this is less common than electrophilic substitution. The regioselectivity of such reactions would be influenced by the substituents present on the ring.

Oxidation and Reduction Pathways of the Furan and Phenolic Moieties

Phenols can be oxidized to form quinones, which are conjugated 1,4-diketones. libretexts.orgbritannica.com The oxidation of this compound would likely yield a quinone derivative. The furan ring is also susceptible to oxidation, which can lead to ring-opening products. researchgate.netsemanticscholar.org For instance, oxidation of furans can produce 1,4-dicarbonyl compounds. researchgate.net The specific products of oxidation will depend on the oxidizing agent used. semanticscholar.org The oxidation of furan and its derivatives can also be initiated by hydroxyl radicals in the atmosphere. acs.org

The furan ring can be reduced to dihydrofuran or tetrahydrofuran (B95107) derivatives using reducing agents like hydrogen gas or sodium borohydride. numberanalytics.com The phenolic ring is generally resistant to reduction under these conditions.

Cycloaddition and Rearrangement Reactions

The furan ring can act as a diene in Diels-Alder [4+2] cycloaddition reactions with various dienophiles, leading to the formation of oxabicycloheptane derivatives. quora.commdpi.com The reactivity of the furan as a diene can be influenced by the substituents on the ring. nih.govacs.org Electron-withdrawing groups on the furan can affect the endo/exo selectivity and the reversibility of the Diels-Alder reaction. rsc.org While furan itself is a relatively unreactive diene due to its aromaticity, the reaction can be facilitated by using reactive dienophiles or catalysts. quora.comnih.gov Furan derivatives can also participate in [8+2] cycloaddition reactions. acs.orgnih.govacs.org

Rearrangement reactions involving the furan ring are also known. For example, the Achmatowicz rearrangement is an oxidative fragmentation of furfuryl alcohol derivatives. baranlab.org Pummerer-type rearrangements can also lead to the formation of substituted furans. nih.gov

Advanced Spectroscopic and Mechanistic Elucidation Studies of 3 Furan 2 Yl 5 Trifluoromethoxy Phenol Excluding Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

A complete NMR analysis is fundamental for confirming the molecular structure and understanding its conformational preferences in solution. This would involve acquiring and interpreting a suite of spectra.

¹H NMR: This would provide chemical shifts (δ) and coupling constants (J) for each proton, confirming the substitution pattern on both the phenyl and furan (B31954) rings. For instance, the protons on the phenol (B47542) ring would appear as distinct singlets or narrowly coupled multiplets, and the furan protons would show a characteristic coupling pattern.

¹³C NMR & DEPT: These spectra would identify all unique carbon atoms, including the quaternary carbons of the trifluoromethoxy group and the furan and phenol rings.

¹⁹F NMR: A singlet in the ¹⁹F NMR spectrum would confirm the presence and chemical environment of the -OCF₃ group.

2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning all proton and carbon signals by showing correlations between them.

NOE Spectroscopy: Nuclear Overhauser Effect experiments would reveal through-space proximities between protons on the furan and phenyl rings, providing critical data on the preferred rotational conformation (conformer) around the C-C bond connecting the two rings.

Without experimental spectra from literature or databases, a data table of chemical shifts and coupling constants cannot be generated.

X-ray Crystallography for Solid-State Structural Elucidation

To definitively determine the three-dimensional structure of 3-(Furan-2-yl)-5-(trifluoromethoxy)phenol in the solid state, a single-crystal X-ray diffraction study would be required. This analysis provides precise atomic coordinates.

From these coordinates, a wealth of structural information can be derived:

Bond Lengths and Angles: Precise measurements for all bonds and angles within the molecule.

Dihedral Angles: The dihedral angle between the planes of the furan ring and the phenol ring would be of particular interest, quantitatively defining the solid-state conformation.

Intermolecular Interactions: Analysis of the crystal packing would reveal hydrogen bonding (involving the phenolic -OH group) and other non-covalent interactions (such as π-π stacking) that dictate the supramolecular architecture. nih.govresearchgate.net

A crystallographic study would yield a detailed data table of crystal data and structure refinement parameters, which is currently unavailable.

Mass Spectrometry for Reaction Monitoring and Mechanistic Insights

Mass spectrometry (MS) is a vital tool for confirming molecular weight and investigating fragmentation pathways, which can offer insights into the molecule's stability and potential reaction mechanisms.

High-Resolution Mass Spectrometry (HRMS): This would provide a highly accurate mass measurement of the molecular ion, confirming the elemental formula (C₁₁H₇F₃O₃).

Tandem Mass Spectrometry (MS/MS): By inducing fragmentation of the parent ion, MS/MS experiments would reveal characteristic neutral losses and fragment ions. Potential fragmentation could involve cleavage of the ether bond (loss of CF₃O), scission of the furan-phenyl bond, or other rearrangements. This data is invaluable for identifying the compound in complex mixtures, such as during reaction monitoring. nih.gov

Specific fragmentation patterns and m/z values are needed to construct a meaningful data table, but this information is not present in the reviewed literature.

Kinetic Studies and Reaction Mechanism Probing

Understanding the formation mechanism of this compound, for example, via a Suzuki or Stille coupling between a furan-2-boronic acid (or stannane) and 3-bromo-5-(trifluoromethoxy)phenol, would require detailed kinetic studies.

Such studies typically involve:

Monitoring Reactant and Product Concentrations: Using techniques like HPLC or GC-MS over time to determine reaction rates.

Varying Experimental Conditions: Changing catalyst loading, temperature, and reactant concentrations to determine the reaction order with respect to each component and to calculate the activation energy (Ea). ustc.edu.cnresearchgate.net

Isotope Labeling and Intermediate Trapping: Advanced experiments to probe specific steps in the catalytic cycle.

These experiments would produce quantitative data on reaction rates and thermodynamic parameters, which are essential for proposing and validating a reaction mechanism. Such studies have not been published for the synthesis of this specific compound.

Computational and Theoretical Investigations of 3 Furan 2 Yl 5 Trifluoromethoxy Phenol

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods model the behavior of electrons and nuclei to predict molecular structure, energy, and a host of other chemical properties.

Density Functional Theory (DFT) for Molecular Geometry and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly effective for predicting the optimized molecular geometry of compounds like 3-(Furan-2-yl)-5-(trifluoromethoxy)phenol. By employing functionals such as B3LYP with basis sets like 6-311++G(d,p), researchers can calculate the most stable three-dimensional arrangement of the atoms, defining bond lengths, bond angles, and dihedral angles. oaji.netresearchgate.net

Table 1: Key Parameters Calculated Using Density Functional Theory (DFT)

| Parameter | Description | Significance |

|---|---|---|

| Optimized Geometry | The lowest energy 3D arrangement of atoms in the molecule. | Provides foundational data on bond lengths and angles for all other calculations. |

| Total Energy | The total electronic energy of the molecule in its optimized state. | Allows for the comparison of the stability of different conformers or isomers. |

| Global Reactivity Descriptors | Parameters like chemical hardness, softness, and electrophilicity index. | Predicts the general chemical reactivity and stability of the molecule. nih.gov |

| Vibrational Frequencies | Calculated frequencies corresponding to molecular vibrations (stretching, bending). | Helps in the interpretation of experimental infrared (IR) and Raman spectra. researchgate.net |

Molecular Electrostatic Potential (MEP) Surface Analysis

Molecular Electrostatic Potential (MEP) analysis is a critical tool for identifying the reactive sites within a molecule. It creates a color-coded map of the electrostatic potential on the electron density surface, which is useful for predicting sites for nucleophilic and electrophilic attacks. nih.gov The MEP surface illustrates the charge distribution and is used to understand interactions such as hydrogen bonding. researchgate.net

For a molecule like this compound, the MEP map would typically show distinct regions:

Negative Regions (Red to Yellow): These areas have an excess of electrons and are susceptible to electrophilic attack. In this compound, such regions would be expected around the highly electronegative oxygen atoms of the phenol (B47542) and furan (B31954) moieties, as well as the fluorine atoms of the trifluoromethoxy group. nih.govnih.gov

Positive Regions (Blue): These areas are electron-deficient and are the likely sites for nucleophilic attack. The hydrogen atom of the phenolic hydroxyl group would be a prominent positive site. nih.govnih.gov

Neutral Regions (Green): These areas represent regions of near-zero potential.

This analysis provides a visual representation of the molecule's reactivity and its potential interaction with other chemical species. nih.gov

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's electronic properties and reactivity. oaji.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. oaji.net The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of the molecule's kinetic stability, chemical reactivity, and polarizability. oaji.netnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO, facilitating charge transfer within the molecule. nih.govnih.gov For this compound, analysis of the FMOs would reveal the distribution of electron density. It is expected that the HOMO would be localized primarily on the electron-rich furan and phenol rings, while the LUMO might be distributed across the trifluoromethoxy-substituted phenyl ring. The calculated energy gap provides insight into the compound's potential for use in organic electronic devices. researchgate.net

Table 2: Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Description | Significance |

|---|---|---|

| E_HOMO | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's electron-donating capability and ionization potential. oaji.net |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron-accepting capability and electron affinity. oaji.net |

| HOMO-LUMO Gap (ΔE) | The energy difference between E_LUMO and E_HOMO. | Indicates chemical reactivity, kinetic stability, and polarizability. A smaller gap implies higher reactivity. nih.gov |

Thermodynamic and Spectroscopic Property Prediction

DFT calculations can also be used to predict various thermodynamic properties of this compound at different temperatures. Properties such as heat capacity, entropy, and enthalpy can be determined from the calculated vibrational frequencies using statistical methods. researchgate.net This information is valuable for understanding the molecule's behavior under varying thermal conditions.

Furthermore, theoretical vibrational spectra (FT-IR and FT-Raman) can be simulated. By comparing these calculated spectra with experimental data, a detailed assignment of vibrational modes can be achieved, confirming the presence of specific functional groups and providing a deeper understanding of the molecular structure. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption and the corresponding electronic transitions, which complements experimental findings. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational landscape, revealing the different shapes the molecule can adopt and their relative stabilities.

When studying the interaction of this compound with a biological target, such as a protein, MD simulations are invaluable. They can model the stability of the ligand-protein complex, tracking how the interactions evolve over a simulation period, which can extend to hundreds of nanoseconds. nih.govresearchgate.net Key analyses from MD simulations include the calculation of binding free energies using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which helps to quantify the strength of the interaction between the compound and its target. nih.gov

In Silico Prediction of Chemical Reactivity and Interaction Potentials

In silico methods encompass a wide range of computational techniques used to predict a molecule's properties and biological activity before it is synthesized or tested in a lab. These predictive models are crucial in fields like drug discovery and materials science. upf.edu

For this compound, in silico tools can predict its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. nih.govnih.gov This analysis assesses the molecule's drug-likeness and potential viability as a therapeutic agent. nih.gov

Molecular docking is another key in silico technique that predicts the preferred orientation of a molecule when bound to a receptor or enzyme. researchgate.netnih.gov By calculating the binding affinity (often expressed as a docking score in kcal/mol), researchers can screen the compound against various biological targets to identify potential mechanisms of action. nih.govnih.gov For instance, docking studies could reveal whether this compound has the potential to inhibit a specific enzyme by showing how it fits into the active site and the non-covalent interactions (like hydrogen bonds and hydrophobic interactions) that stabilize the complex. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar Studies for 3 Furan 2 Yl 5 Trifluoromethoxy Phenol Derivatives

Rational Design of Structural Analogues and Bioisosteric Replacements

The rational design of analogues of 3-(Furan-2-yl)-5-(trifluoromethoxy)phenol is driven by the goal of optimizing its drug-like properties, such as potency, selectivity, metabolic stability, and bioavailability. nih.gov This process often involves the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. nih.gov

The core structure, containing a phenol (B47542) and a furan (B31954) ring, presents several opportunities for bioisosteric replacement. Phenolic hydroxyl groups are often sites of rapid first-pass metabolism (specifically glucuronidation), which can lead to low bioavailability. nih.govcambridgemedchemconsulting.com A common strategy is to replace the phenol with a metabolically more stable bioisostere that retains the crucial hydrogen bonding capability of the hydroxyl group. nih.gov For instance, heterocyclic groups with an N-H bond, such as benzimidazolone, have been successfully used as phenol isosteres to improve the pharmacokinetic profile of drug candidates. nih.gov

The furan ring itself can be considered a bioisosteric replacement for a phenyl ring, a common tactic in medicinal chemistry to modulate properties like solubility and metabolism. cambridgemedchemconsulting.com Conversely, the furan ring can be replaced by other five- or six-membered heterocycles like thiophene (B33073) or pyridine (B92270) to explore different electronic and steric interactions with the target protein. cambridgemedchemconsulting.comnih.gov In one study of indazole derivatives, replacing a furan ring with thiophene resulted in improved inhibitory activity. nih.gov

The trifluoromethoxy (-OCF₃) group is a key feature, often introduced to enhance metabolic stability and lipophilicity. mdpi.com It is considered a bioisostere of other groups, and its presence significantly influences the electronic nature of the phenol ring, which can be critical for binding affinity. mdpi.com The design process, therefore, involves a multi-pronged approach, iteratively modifying each component of the lead structure to build a comprehensive understanding of the SAR. nih.gov

Influence of Furan Ring Substitutions on Modulating Activity

The furan ring is a versatile scaffold in medicinal chemistry, and its substitution pattern can dramatically alter the biological activity of the parent compound. researchgate.net Even slight changes to the substituents on the furan nucleus can lead to significant differences in pharmacological effects. researchgate.net SAR studies on various classes of furan-containing molecules have demonstrated that both the type and position of the substituent are critical for activity.

For example, in a series of (E)-1-(furan-2-yl)prop-2-en-1-one derivatives evaluated as tyrosinase inhibitors, the substitution on a connected phenyl ring (acting as a proxy for direct furan substitution effects) was paramount. nih.gov The introduction of hydroxyl groups led to a marked increase in potency, with a 2,4-dihydroxy substituted analogue showing exceptionally high inhibitory activity compared to the unsubstituted parent compound or analogues with other substituents. nih.gov

In another study on furan-based anticancer agents, a furan-2-carboxamide derivative showed potent antiproliferative activity. nih.gov Further modification and hybridization with other scaffolds, such as pyrazole, have been used to create analogues with enhanced antibacterial properties. researchgate.net The activity of these compounds was found to be dependent on the substituents on the furan ring, such as a nitro or methyl group. researchgate.net

The electronic properties of the substituents play a crucial role. Research on 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones found that electronic parameters were the dominant factor in determining antifungal activity. nih.gov This highlights that substituents that alter the electron density of the furan ring can directly impact the molecule's ability to interact with its biological target.

Table 1: Effect of Furan Ring Substitution on Biological Activity (Illustrative Examples)

| Parent Scaffold | Furan Ring Substituent | Biological Activity / Target | Observation | Reference |

|---|---|---|---|---|

| Furan-chalcone | Unsubstituted | Tyrosinase Inhibition | Moderate activity | nih.gov |

| Furan-chalcone | Linked to 2,4-dihydroxyphenyl | Tyrosinase Inhibition | Potent activity (IC₅₀ = 0.0433 µM) | nih.gov |

| Furan-pyrazole hybrid | 5-Nitro | Antibacterial (E. coli) | Higher activity than methyl-substituted analogue | researchgate.net |

| Furan-pyrazole hybrid | 5-Methyl | Antibacterial (E. coli) | Lower activity than nitro-substituted analogue | researchgate.net |

Impact of Trifluoromethoxy and Other Substituents on the Phenolic Moiety

The trifluoromethoxy (-OCF₃) group on the phenolic moiety of this compound is a critical determinant of its physicochemical properties and, consequently, its biological activity. mdpi.com The -OCF₃ group is highly lipophilic and is a powerful electron-withdrawing group, which can significantly alter the acidity (pKa) of the phenolic hydroxyl group and the electron distribution within the aromatic ring. mdpi.com

The electronic effect of substituents on the phenol ring is known to be a major factor influencing activity. mdpi.com Electron-withdrawing groups, like -OCF₃, can impact how the phenolic -OH group participates in hydrogen bonding with a biological target. acs.org In contrast, electron-donating groups would have the opposite effect. The specific nature of the target's binding pocket dictates which electronic profile is optimal.

In broader SAR studies of phenolic compounds, the number and position of substituents are known to influence their reactivity and biological function. mdpi.com For instance, in a series of 1,3,4-oxadiazole (B1194373) analogues with a substituted phenol ring, a 3,4,5-trimethoxy substitution pattern on a connected phenyl ring conferred the highest anticancer activity, demonstrating the importance of the substitution pattern. nih.gov This suggests that exploring alternatives to the trifluoromethoxy group, such as other halogenated ethers, alkyl, or alkoxy groups, could be a fruitful strategy for modulating the activity of this compound derivatives.

Table 2: Physicochemical Properties of Key Functional Groups

| Functional Group | Property | Impact on Drug Design | Reference |

|---|---|---|---|

| Trifluoromethoxy (-OCF₃) | High Lipophilicity | Enhances membrane permeability and bioavailability | mdpi.com |

| Trifluoromethoxy (-OCF₃) | Metabolic Stability | Increases resistance to metabolic degradation, longer half-life | mdpi.com |

| Trifluoromethoxy (-OCF₃) | Strong Electron-Withdrawing | Modulates pKa of phenol and binding interactions | mdpi.com |

| Phenolic Hydroxyl (-OH) | Hydrogen Bond Donor/Acceptor | Crucial for target binding | mdpi.com |

| Phenolic Hydroxyl (-OH) | Metabolically Liable | Site of phase II metabolism (e.g., glucuronidation) | nih.gov |

Modulation of Activity through Linker Region Modifications

In the parent compound this compound, the furan and phenolic rings are directly connected. A key strategy in SAR studies is to introduce and modify a linker between these two aromatic systems. Modifying this linker region can alter the molecule's conformation, flexibility, and the spatial orientation of the key pharmacophores, leading to significant changes in biological activity.

Studies on related bi-aryl compounds have shown the importance of the linker. For example, the synthesis of furan-chalcone derivatives introduces a prop-2-en-1-one linker between a furan ring and a phenyl ring. nih.gov This conjugated system is not flat, and its specific conformation is critical for activity. Modifications to this linker, such as saturation of the double bond or changing its stereochemistry, would be expected to have a profound impact on biological function.

The choice of linker can range from simple, flexible alkyl chains to more rigid, conjugated systems or heterocyclic rings. Each choice offers a different way to control the orientation of the furan and phenolic moieties. For example, inserting a carboxamide or an oxadiazole ring as a linker can introduce additional hydrogen bonding capabilities and significantly alter the molecule's properties. nih.govnih.gov

Table 3: Examples of Linker Modifications in Furan-Phenyl Scaffolds

| Scaffold Type | Linker Group | Key Feature | Observed Activity | Reference |

|---|---|---|---|---|

| Furan-Phenol | Direct Bond | Rigid, planar orientation | Baseline for comparison | N/A |

| Furan-Chalcone | -CH=CH-C(=O)- | Conjugated, relatively rigid | Tyrosinase Inhibition | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acid | -CH(Aryl)-CH₂-COOH | Flexible, chiral center | Antimicrobial | mdpi.com |

| 5-Aryl-furan-2-carboxamide | -C(=O)NH- | Hydrogen bonding, rigidifies | Urotensin-II Antagonism | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov For derivatives of this compound, QSAR models can predict the activity of novel, unsynthesized analogues, thereby prioritizing synthetic efforts and accelerating the drug discovery process. researchgate.net These models are built using calculated molecular descriptors that quantify various physicochemical properties, such as electronic, steric, and hydrophobic features. nih.govnih.gov

Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. youtube.com This approach relies on the information derived from a set of known active ligands. By analyzing the common structural features (pharmacophore) and properties of active molecules like this compound, a model can be constructed to guide the design of new compounds that are likely to be active. researchgate.netyoutube.com

For furan and phenol derivatives, several QSAR studies have been successfully conducted. For example, a QSAR study on antifungal 3-phenyl-5-acyloxymethyl-2H,5H-furan-2-ones revealed that electronic parameters were the most significant descriptors correlating with activity. nih.gov For a large set of phenol derivatives, QSAR models have been developed to predict their toxicity, often using a combination of linear (e.g., Partial Least Squares) and non-linear (e.g., Artificial Neural Network) methods. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide more detailed insights by generating contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character would increase or decrease activity. mdpi.com Such a study on aryloxypropanolamine agonists produced robust models that were used to design new, more potent compounds. mdpi.com Applying these computational approaches to a series of this compound derivatives would be a powerful tool to rationalize the SAR data and guide the design of next-generation analogues. nih.govmdpi.com

Investigations into Molecular Mechanisms of Action Excluding Clinical Human Trial Data and Adverse Effects

Enzyme Inhibition and Activation Profiles (in vitro studies)

There is currently no publicly available data from in vitro studies detailing the specific enzyme inhibition or activation profiles of 3-(Furan-2-yl)-5-(trifluoromethoxy)phenol. Research on structurally related furan-containing compounds has indicated potential for enzyme modulation, such as the inhibition of tyrosinase and urease by certain furan (B31954) chalcones, and sirtuin 2 (SIRT2) inhibition by other furan derivatives. However, these findings cannot be directly extrapolated to this compound without specific experimental validation.

Receptor Binding and Allosteric Modulation (in vitro cellular and biochemical assays)

No in vitro cellular or biochemical assay data is available in the public domain regarding the receptor binding affinity or allosteric modulatory effects of this compound. While some furan-containing molecules have been investigated for their interaction with receptors, such as the α7 nicotinic acetylcholine receptor, there is no such information for the specific compound .

Interactions with Cellular Macromolecules (e.g., DNA, RNA, Lipids)

Specific studies on the direct interaction of this compound with cellular macromolecules such as DNA, RNA, and lipids have not been reported in the available scientific literature. While general principles of polyphenol-lipid interactions are established, the specific binding characteristics and functional consequences of the interaction between this particular compound and cellular macromolecules remain uninvestigated.

Intracellular Signaling Pathway Perturbations (in vitro cellular models)

There is a lack of published in vitro studies using cellular models to determine the specific intracellular signaling pathways that may be perturbed by this compound. Although some furan-containing compounds have been shown to induce apoptosis and affect various signaling cascades in cancer cell lines, the precise pathways modulated by this compound have not been elucidated.

Molecular Target Identification and Validation

The molecular targets of this compound have not been identified or validated in the scientific literature. Consequently, there is no information regarding its primary binding partners or the molecular entities through which it might exert any biological effects.

Potential Applications in Medicinal Chemistry and Advanced Materials Excluding Clinical Human Trial Data, Dosage, and Safety

Pre-clinical Development as Antimicrobial and Antifungal Agents

The furan (B31954) nucleus is a cornerstone in the development of various therapeutic agents, including those with antimicrobial properties. wisdomlib.orgijabbr.com Furan derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria. utripoli.edu.ly For instance, compounds like nitrofurantoin (B1679001) are established antimicrobial agents used in clinical practice. wisdomlib.org Research into novel furan derivatives continues to yield compounds with significant antibacterial and antifungal effects. utripoli.edu.lyderpharmachemica.com

The antimicrobial potential of this structural class is often attributed to the specific substitutions on the furan ring. Studies on various synthetic furan derivatives have identified compounds with potent activity against a range of pathogens. For example, certain 1-benzoyl-3-furan-2-ylmethyl-thiourea derivatives have shown effectiveness against Listeria monocytogenes, Bacillus cereus, and Staphylococcus aureus. utripoli.edu.ly Similarly, the introduction of a trifluoromethyl group, a bioisostere of the trifluoromethoxy group, into heterocyclic structures has been shown to produce potent inhibitors of drug-resistant bacteria. nih.gov The combination of the furan scaffold with the electron-withdrawing trifluoromethoxy group in 3-(Furan-2-yl)-5-(trifluoromethoxy)phenol suggests that it could be a promising candidate for further investigation as an antimicrobial or antifungal agent.

Table 1: Examples of Antimicrobial Activity in Furan Derivatives

| Compound Class | Target Organism(s) | Observed Activity | Reference(s) |

|---|---|---|---|

| Arylfuran derivatives | Escherichia coli, Staphylococcus aureus | Broad-spectrum antibacterial action | utripoli.edu.ly |

| 1-benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Bacillus cereus, S. aureus | Antibacterial effect | utripoli.edu.ly |

| 3,5-bis(trifluoromethyl)phenyl pyrazoles | Methicillin-resistant S. aureus (MRSA) | Potent growth inhibitors, bactericidal | nih.gov |

| Furan-chalcone–imidazole hybrids | Leishmania (V) panamensis, Trypanosoma cruzi | Antiprotozoal activity | utripoli.edu.ly |

Exploration as Anti-inflammatory and Analgesic Compounds

Furan-containing molecules have been extensively explored for their anti-inflammatory and analgesic properties. wisdomlib.orgutripoli.edu.ly The furan moiety is a key structural feature in compounds that have shown significant pain-relieving effects in pre-clinical models. nih.gov For example, furan-containing congeners of ranitidine (B14927) were synthesized and found to possess potent improgan-like antinociceptive (pain-relieving) activity. nih.gov

In other research, a series of hydrazide-hydrazone derivatives incorporating a furan moiety were evaluated in a carrageenan-induced inflammatory rat model, with some compounds demonstrating noteworthy anti-inflammatory properties. ijabbr.com The structural framework of furan derivatives lends itself to the development of agents that can modulate inflammatory pathways. Chalcone-based structures, which can be derived from furan precursors, are known to exhibit anti-inflammatory functions due to their α,β-unsaturated ketone moiety. researchgate.net Given that chronic inflammation and pain are often linked, compounds with dual activity are of great interest. The presence of the furan ring in this compound makes it a molecule of interest for investigation in models of inflammation and pain.

Neuropharmacological Research: Antidepressant, Anxiolytic, and Anticonvulsant Potentials

The furan scaffold is prevalent in compounds designed for central nervous system (CNS) applications, showing potential as antidepressant, anxiolytic, and anticonvulsant agents. ijabbr.comutripoli.edu.ly

Antidepressant and Anxiolytic Potential: Numerous studies have highlighted the antidepressant-like effects of furan derivatives in animal models. ijbcp.com In tests such as the forced swimming test (FST) and tail suspension test (TST), novel synthesized furan compounds have been shown to significantly reduce immobility time, an indicator of antidepressant activity. ijbcp.comresearchgate.net For example, a series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives were synthesized, with one analog emerging as a potent antidepressant agent, potentially acting through monoamine oxidase (MAO) inhibition. utripoli.edu.ly This same mechanism may also contribute to its observed anxiolytic effects. utripoli.edu.ly Similarly, functionalized benzo[b]furan compounds have demonstrated antidepressant-like actions in mice, with evidence suggesting interaction with the serotonergic system. nih.gov

The anxiolytic (anti-anxiety) potential of related structures has also been documented. Benzodiazepine compounds, well-known for their anxiolytic activity, have been structurally modified to include different heterocyclic rings to explore their pharmacological profile. scielo.br New triazole derivatives have also been screened for their anxiolytic properties using models like the elevated plus-maze. researchgate.netresearchgate.net The combination of the furan ring with a phenol (B47542) group, which can interact with various biological targets, positions this compound as a candidate for neuropharmacological screening.

Table 2: Preclinical Neuropharmacological Activity of Selected Furan Derivatives

| Compound/Derivative Class | Pharmacological Target | Preclinical Model | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Novel Substituted Furan | Antidepressant | Forced Swimming Test (FST) | Significant inhibition of immobility | ijbcp.comresearchgate.net |

| 3-((4-methoxyphenyl)selanyl)-2-phenylbenzofuran | Antidepressant | Tail Suspension Test (TST) | Antidepressant-like effects | nih.gov |

| 4-[3-(Furan-2-yl)-4,5-dihydro-1,2-oxazol-5-yl]phenol | Antidepressant/Anxiolytic | MAO inhibition assay | Potent MAO inhibition | utripoli.edu.ly |

Anticancer Activity in Cellular Models and In Vitro Assays

The development of novel anticancer agents often involves the use of heterocyclic scaffolds like furan. utripoli.edu.lyderpharmachemica.com The inclusion of a trifluoromethyl or related fluorinated group is also a common strategy in modern drug design to enhance efficacy. nih.gov

In vitro studies have shown that furan-containing compounds can exhibit significant antiproliferative activity against various human cancer cell lines. derpharmachemica.com For instance, a series of novel chalcone (B49325) derivatives featuring a 3-(furan-2-yl)pyrazolyl structure were evaluated for their anticancer effects. nih.govnih.gov One compound from this series, designated 7g, was particularly promising, showing potent activity against lung carcinoma (A549) and human hepatocellular carcinoma (HepG2) cell lines, with its efficacy being comparable to the reference drug doxorubicin (B1662922) in the A549 line. nih.govnih.gov These compounds were found to induce DNA damage in cancer cells. nih.gov

Furthermore, the trifluoromethyl group (–CF₃), which is electronically similar to the trifluoromethoxy group (–OCF₃), is a key feature in several anticancer drugs. nih.gov This group can increase the lipophilicity and metabolic stability of a molecule. Thiazolo[4,5-d]pyrimidine derivatives containing a trifluoromethyl substituent have been synthesized and shown to possess strong cytotoxic effects against melanoma and other cancer cell lines. nih.gov The dual presence of the active furan scaffold and the enhancing trifluoromethoxy group makes this compound a molecule worthy of investigation for its potential anticancer properties in cellular models.

Table 3: In Vitro Anticancer Activity of Selected Furan and Trifluoromethyl Derivatives

| Compound/Derivative | Cancer Cell Line | Measurement | Result | Reference(s) |

|---|---|---|---|---|

| 3-(Furan-2-yl)pyrazolyl Chalcone (7g) | A549 (Lung) | IC₅₀ | 27.7 µg/ml | nih.govnih.gov |

| 3-(Furan-2-yl)pyrazolyl Chalcone (7g) | HepG2 (Liver) | IC₅₀ | 26.6 µg/ml | nih.govnih.gov |

| 7-Chloro-3-phenyl-5-(trifluoromethyl) wisdomlib.orgnih.govthiazolo[4,5-d]pyrimidine-2(3H)-thione (3b) | Melanoma (A375, C32) | Cell Viability | Reduced to 20% at 50 µM | nih.gov |

Contributions to the Development of Novel Organic Catalysts

Furan derivatives, particularly those derived from biomass such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are pivotal platform molecules in the field of green chemistry and catalysis. nih.govnih.gov These compounds serve as renewable starting materials for the synthesis of valuable chemicals, including functionalized phenols. nih.gov

One key reaction is the Diels-Alder cycloaddition, where furan compounds react with dienophiles like alkynes. This is followed by an aromatization step to produce substituted aromatic rings, offering a bio-based route to phenols. nih.gov The development of catalysts to promote this sequence efficiently and selectively is an active area of research. Additionally, the catalytic oxidation of HMF to derivatives like 2,5-diformylfuran (DFF) and furan-2,5-dicarboxylic acid (FDCA) is of great industrial interest for producing biopolymers and other materials. nih.govlidsen.comrug.nl Research focuses on creating efficient catalytic systems, including metal-free options, for these transformations. nih.gov The structure of this compound itself represents a type of functionalized phenol that could potentially be synthesized from furanic precursors through advanced catalytic methods.

Integration in Functional Materials Science: Optical and Electronic Applications

The unique electronic properties of the furan ring, combined with the influence of fluorine-containing substituents, make this class of compounds interesting for materials science. The furan ring is an aromatic system with delocalized π-electrons, and its reactivity is higher than that of benzene (B151609) in electrophilic substitution reactions. wikipedia.org This reactivity allows for its incorporation into larger, conjugated systems.

The trifluoromethoxy group, like the related trifluoromethyl group, is strongly electron-withdrawing and can impart valuable properties to materials, such as high thermal stability, chemical inertness, and specific electronic characteristics. nbinno.com Fluorinated compounds are widely used in the production of specialty chemicals for the electronics industry, including in dielectrics and encapsulants where insulating properties and stability are critical. nbinno.com Furthermore, functionalized phenols and related structures are used in the development of chemiresistive sensors for detecting various gases. researchgate.net The combination of the planar, aromatic furan system with the robust, electron-modifying trifluoromethoxy-substituted phenol ring in this compound suggests its potential as a building block for novel organic materials with tailored optical or electronic properties.

Q & A

Q. What are the recommended synthetic routes for 3-(Furan-2-yl)-5-(trifluoromethoxy)phenol, and how do reaction conditions influence yield?

Methodological Answer: The synthesis can be achieved via two primary routes:

- Transition Metal-Free Ethynylation : A method adapted from furan-containing compounds involves coupling a furan derivative with a trifluoromethoxy-substituted aryl halide under base-mediated conditions. This avoids transition-metal catalysts, reducing contamination risks .

- Friedel-Crafts Acylation : Electrophilic substitution using a trifluoromethoxy-substituted benzaldehyde and furan derivatives in the presence of Lewis acids (e.g., AlCl₃). Yields depend on stoichiometry, temperature (optimal range: 60–80°C), and solvent polarity (e.g., dichloromethane vs. toluene) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 6.5–7.5 ppm for furan and phenol) and trifluoromethoxy signals (δ ~120–125 ppm in ¹⁹F NMR).

- Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 259.04 for C₁₁H₇F₃O₃).

- IR Spectroscopy : Detects O–H (3200–3600 cm⁻¹), C–O–C (furan, 1010–1050 cm⁻¹), and CF₃O (1150–1250 cm⁻¹) stretches .

Q. How can computational methods (e.g., DFT) predict the thermodynamic stability of this compound?

Methodological Answer: Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) calculates Gibbs free energy, bond dissociation energies, and electron distribution. For example:

- Exact exchange terms improve accuracy for trifluoromethoxy group interactions .

- Solvent effects (PCM model) refine predictions for polar environments. Validate results against experimental thermochemical data (e.g., DSC for decomposition temperatures) .

Advanced Research Questions

Q. How does the trifluoromethoxy group influence reaction mechanisms in cross-coupling reactions?

Methodological Answer: The electron-withdrawing CF₃O group activates the phenol ring toward electrophilic substitution but may deactivate furan in metal-catalyzed couplings. Key considerations:

Q. What strategies resolve contradictions between computational predictions and experimental spectroscopic data?

Methodological Answer:

- Vibrational Frequency Scaling : Apply a scaling factor (e.g., 0.961 for B3LYP/6-31G*) to align calculated IR peaks with observed values.

- Solvent Correction : Include implicit solvent models (e.g., COSMO) in DFT to account for hydrogen bonding in phenolic O–H groups .

- Conformational Sampling : Use molecular dynamics (MD) to identify dominant conformers affecting NMR chemical shifts .

Q. How can structure-activity relationships (SAR) guide the design of analogs with enhanced biological activity?

Methodological Answer:

- Bioisosteric Replacement : Replace the furan ring with thiophene (as in ) to modulate lipophilicity and binding affinity.

- Substitution Patterns : Introduce electron-donating groups (e.g., –NH₂) at the 4-position of the phenol ring to improve interactions with enzymatic pockets. Compare with analogs like 1-[2-Fluoro-5-(trifluoromethoxy)phenyl]ethanone (Similarity Index: 0.89) .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Methodological Answer:

- Catalyst Loading : Reduce Pd catalyst amounts to <1 mol% to avoid cost escalation; optimize ligand-to-metal ratios.

- Purification : Use flash chromatography with gradient elution (hexane:EtOAc) to separate regioisomers.

- Batch vs. Flow Chemistry : Continuous flow systems improve heat transfer for exothermic steps (e.g., Friedel-Crafts) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

Q. What role does the compound play in material science applications?

Methodological Answer:

- Optoelectronic Materials : Incorporate into conjugated polymers (e.g., via Suzuki coupling) to enhance electron mobility. The furan ring contributes to planarization, while CF₃O improves air stability .

- Coordination Polymers : React with transition metals (e.g., Cu²⁺) to form MOFs with potential gas adsorption properties .

Q. How can thermodynamic stability studies inform storage and handling protocols?

Methodological Answer:

- TGA/DSC Analysis : Determine decomposition onset temperatures (Td >200°C suggests room-temperature stability).

- Light Sensitivity : Store in amber vials under N₂ if UV-Vis spectra indicate photodegradation (λmax shifts >5 nm after 24h exposure) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.